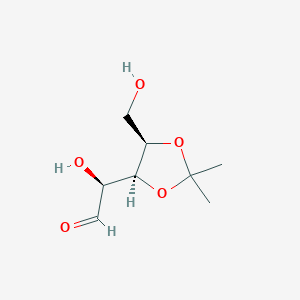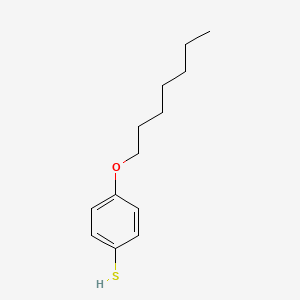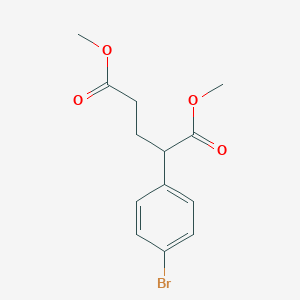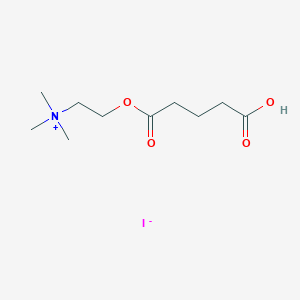
2,3-Dihydrocinnolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrocinnolin-4(1H)-one is an organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocinnolin-4(1H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones can lead to the formation of the cinnoline ring system.
Industrial Production Methods
Industrial production methods for this compound would typically involve optimizing the synthetic routes for large-scale production. This might include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrocinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cinnolinone derivatives, while reduction could produce dihydrocinnoline compounds.
Aplicaciones Científicas De Investigación
2,3-Dihydrocinnolin-4(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrocinnolin-4(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
2,3-Dihydrocinnolin-4(1H)-one is unique due to its specific substitution pattern and potential biological activities. Its dihydro form distinguishes it from other cinnoline derivatives, potentially leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N2O |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H8N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-4,9-10H,5H2 |
Clave InChI |
KUMJQIBRDFLQHM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=CC=CC=C2NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)



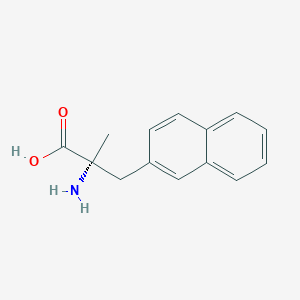


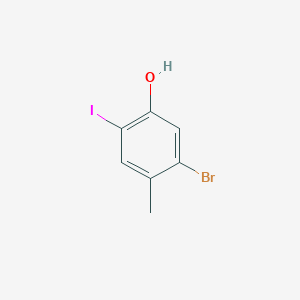
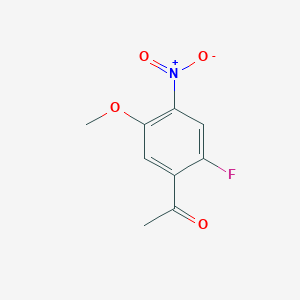
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
